VVZ-149, also known as Opiranserin, is a novel pharmaceutical compound currently under investigation for its analgesic properties. It functions primarily as a selective blocker of the glycine transporter type 2 and as an antagonist of the serotonin receptor 5-hydroxytryptamine 2A. This dual mechanism positions VVZ-149 as a promising candidate for the treatment of postoperative pain, particularly in settings where traditional opioid therapies may be less desirable due to their side effects and potential for dependency .
VVZ-149 was developed by Vivozon, a biopharmaceutical company focused on innovative therapies for pain management and other neurological conditions. The compound has been subjected to various clinical trials to assess its efficacy and safety profile, with significant progress reported in recent years .
VVZ-149 is classified as a small molecule drug, specifically targeting the glycine transporter type 2 and serotonin receptor 5-hydroxytryptamine 2A. It is categorized under analgesics, particularly non-opioid and non-steroidal anti-inflammatory drugs (NSAIDs), making it an appealing alternative in pain management .
The synthesis of VVZ-149 involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods used by Vivozon are not disclosed in public literature, typical synthetic routes for compounds of this class often include:
Technical details regarding exact reagents and conditions remain proprietary but are critical for ensuring the purity and efficacy of the compound .
The molecular formula of VVZ-149 is , with a molar mass of approximately 394.51 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity:
The compound's structural representation can be depicted through various chemical notation systems including SMILES and InChI formats, which provide insights into its three-dimensional conformation and potential binding interactions with target receptors .
VVZ-149 primarily acts through inhibition of the glycine transporter type 2 and antagonism of the serotonin receptor 5-hydroxytryptamine 2A. These actions suggest that it may modulate neurotransmitter levels in synaptic clefts, thereby influencing pain pathways.
Key Reactions Include:
These mechanisms are crucial for its potential application in managing postoperative pain without relying on opioids .
VVZ-149 operates through a multifaceted mechanism involving:
Data from clinical studies indicate that these combined actions may lead to improved analgesic effects while minimizing side effects typically associated with opioid use .
VVZ-149 is characterized by:
Key chemical properties include:
Relevant data from analytical methods such as chromatography would be utilized to confirm these properties during development phases .
VVZ-149 shows promise in various scientific applications, particularly in:
Clinical trials have demonstrated its potential effectiveness compared to traditional analgesics, indicating a significant step forward in non-opioid pain management strategies .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2